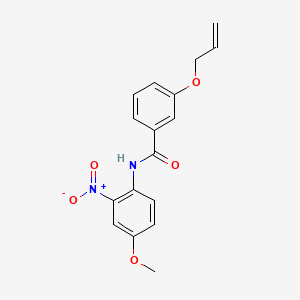![molecular formula C17H26ClNO3 B4411475 4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411475.png)
4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride
Vue d'ensemble
Description
4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride, also known as MPBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of synthetic cathinones, which are commonly used as psychoactive substances. However, the focus of
Mécanisme D'action
4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels. This mechanism of action is similar to that of other psychoactive substances such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It increases dopamine levels in the brain, which can lead to euphoria, increased energy, and decreased appetite. Additionally, this compound has been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation is its potential for abuse, which can make it difficult to obtain and use in a controlled manner.
Orientations Futures
There are several potential future directions for research involving 4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride. One area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, this compound could be used to study the effects of synthetic cathinones on the brain and to develop new treatments for addiction. Finally, further research is needed to better understand the long-term effects of this compound on the brain and the body.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its high affinity for the dopamine transporter makes it a useful tool for studying the role of dopamine in the brain, and it has been used to investigate the effects of synthetic cathinones on the central nervous system. However, its potential for abuse and the need for further research on its long-term effects highlight the importance of using this compound in a controlled and responsible manner.
Applications De Recherche Scientifique
4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride has been studied for its potential as a research tool in various fields such as pharmacology, neuroscience, and toxicology. It has been shown to have a high affinity for the dopamine transporter, which makes it useful for studying the role of dopamine in the brain. Additionally, this compound has been used to investigate the effects of synthetic cathinones on the central nervous system.
Propriétés
IUPAC Name |
4-[4-(3-morpholin-4-ylpropoxy)phenyl]butan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-15(19)3-4-16-5-7-17(8-6-16)21-12-2-9-18-10-13-20-14-11-18;/h5-8H,2-4,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIONGOSAPGOKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(acetylamino)phenoxy]-N-2-biphenylylacetamide](/img/structure/B4411395.png)
![4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4411396.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4411403.png)

![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4411429.png)
![ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4411437.png)
![4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B4411451.png)
![N-(2,6-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4411462.png)
![N-(3-{[(3-chlorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4411468.png)
![{3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4411489.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4411498.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate](/img/structure/B4411499.png)

![2-[2-(methylamino)-2-oxoethoxy]-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4411510.png)